molecular formula C12H10N2O2 B1353484 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one CAS No. 160657-07-8

7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

Cat. No. B1353484
M. Wt: 214.22 g/mol
InChI Key: MBJHTTHLPWXYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one has been reported to be achieved through the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4-ones .


Molecular Structure Analysis

The molecular formula of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is C12H10N2O2. The InChI code is 1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15).


Physical And Chemical Properties Analysis

The physical form of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is a solid . It has a molecular weight of 214.22 g/mol. The melting point is between 249 - 251 degrees Celsius .

Scientific Research Applications

Antileishmanial Properties

  • The crystal structure of a derivative of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one, specifically 7-methoxy-4-[(E)-oct-1-enyl]pyrrolo[1,2-a]quinoxaline, has been determined, providing insights into its mechanism of action as an antileishmanial agent (Guillon et al., 2008). A second polymorphic form of this compound also exhibits antileishmanial properties (Guillon et al., 2009).

Antiproliferative Activity

  • Novel derivatives of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one have been synthesized and shown to exhibit antiproliferative effects, particularly effective against human tumor cell lines, suggesting their potential use in cancer therapy (Parrino et al., 2015).

Synthetic Chemistry Applications

  • The synthesis and structural analysis of biologically active 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones, a related compound, highlight the chemical versatility and potential for further pharmacological exploration of the pyrroloquinolinestructure, including derivatives of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (Wang et al., 2013).

Development of Metal-Free Hydrogenations

  • Research on metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines, including 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one, reveals advancements in organic synthesis techniques, offering an efficient and environmentally friendly approach to hydrogenate these compounds (Liu et al., 2018).

Antimicrobial and Antiparasitic Potential

  • The synthesis of new pyrrolo[1,2-a]quinoxaline derivatives demonstrates their potential as bacterial multidrug resistance pump inhibitors, underscoring the broad spectrum of biomedical applications for 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one related compounds (Vidaillac et al., 2007).
  • Compounds related to 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one have shown significant antimalarial activity in vitro, suggesting their utility in developing new treatments for malaria (Guillon et al., 2004).

Safety And Hazards

The safety information available indicates that 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJHTTHLPWXYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445727
Record name 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

CAS RN

160657-07-8
Record name 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Reactant of Route 2
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Reactant of Route 3
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Reactant of Route 4
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Reactant of Route 5
Reactant of Route 5
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Reactant of Route 6
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

Citations

For This Compound
1
Citations
J Guillon, P Grellier, M Labaied, P Sonnet… - Journal of medicinal …, 2004 - ACS Publications
Three pyrrolo[1,2-a]quinoxalines, 15 bispyrrolo[1,2-a]quinoxalines, bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and bispyrrolo[1,2-a]thieno[3,2-e]pyrazines were synthesized from various …
Number of citations: 202 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.